molecular formula C16H18N2O2S2 B2479781 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 941971-36-4

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No. B2479781
CAS RN: 941971-36-4
M. Wt: 334.45
InChI Key: JZIYBVZOSVRMMG-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, commonly known as AMT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole compounds and has been known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Agents: Thiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their anticancer activity. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and investigated for antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines. Some derivatives exhibited high selectivity and significant apoptosis induction, highlighting the potential of thiazole compounds in cancer research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition for Alzheimer's Therapy

  • Acetylcholinesterase Inhibitors: Thiazole-piperazine derivatives have been synthesized and screened for their anticholinesterase activity, showing potential as therapeutic agents for diseases like Alzheimer's. Some compounds demonstrated high inhibition rates against acetylcholinesterase (AChE), with better efficacy than standard drugs in some cases, indicating the significance of thiazole compounds in developing treatments for neurodegenerative diseases (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Agents

    Research into thiazole derivatives also extends to their antimicrobial properties. Compounds incorporating the thiazolyl moiety have been synthesized and tested for antibacterial and antifungal effects, demonstrating varying degrees of efficacy against a range of microbial strains. This research area suggests the utility of thiazole derivatives in developing new antimicrobial agents (Raslan, Sayed, & Khalil, 2016).

  • Antioxidant Properties

    Some thiazole derivatives have been evaluated for their antioxidant activity, indicating their potential in combating oxidative stress-related conditions. The synthesis and biological evaluation of thiazole compounds for antioxidant activities can contribute to the development of novel therapeutic agents for diseases caused by oxidative damage (Hossan, 2020).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-21-13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(22-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYBVZOSVRMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

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